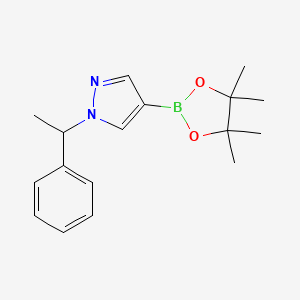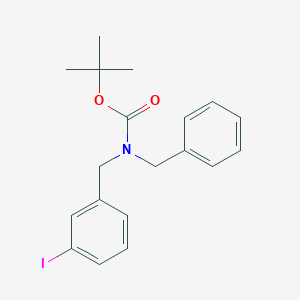
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate
Descripción general
Descripción
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate, also known as CMBSEP, is a phosphoramidite derivative that is used in the field of synthetic organic chemistry. It is a useful reagent for the synthesis of various compounds, such as phosphates, phosphonates, and phosphinites. CMBSEP has been used in a variety of applications, including the synthesis of a range of compounds, the preparation of peptide derivatives, and the synthesis of oligonucleotides.
Aplicaciones Científicas De Investigación
Hydrolysis and Dealkylation Studies
This compound is a potential candidate for hydrolysis and dealkylation studies due to its phosphinate and phosphonate groups. These studies are crucial in understanding the chemical behavior of such compounds under various conditions, which can lead to the development of new synthetic pathways for biologically active molecules .
Antibacterial Agents
Phosphinic and phosphonic acids, which can be synthesized from compounds like Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate, are known for their antibacterial properties. They remain active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, making them valuable in the fight against bacterial infections .
Antiviral Therapeutics
The compound’s derivatives are significant in the treatment of DNA virus and retrovirus infections. Acyclic nucleoside phosphonic derivatives, for instance, play a crucial role in therapies against diseases like Hepatitis C and Influenza A virus .
CNS Therapeutics
Derivatives of Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate may act as glutamate and GABA-based central nervous system (CNS) therapeutics. These are explored for their potential in treating neurological disorders such as epilepsy and anxiety disorders .
Bone Density Treatments
The compound’s derivatives, like Dronates, are known to increase mineral density in bones. This application is particularly relevant in the treatment of osteoporosis and other bone-related diseases .
Antimalarial Agents
Some derivatives of this compound have been identified as potential antimalarial agents. This is a significant area of research given the global impact of malaria and the need for new treatments .
Anticancer Agents
Research into the anticancer properties of Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate derivatives is ongoing. These compounds may provide new avenues for cancer treatment, particularly in targeting specific cancer cell lines .
ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors derived from this compound could be beneficial in treating cardiovascular diseases. ACE inhibitors are a class of medications used to treat high blood pressure and heart failure .
Propiedades
IUPAC Name |
chloromethyl bis(2-trimethylsilylethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28ClO4PSi2/c1-18(2,3)9-7-14-17(13,16-11-12)15-8-10-19(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZMFHKAOVFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOP(=O)(OCC[Si](C)(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28ClO4PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate | |
CAS RN |
1234692-55-7 | |
| Record name | Phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)








![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)


